molecular formula C8H3BrF3NO B2541942 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile CAS No. 2091471-08-6

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile

Cat. No.: B2541942
CAS No.: 2091471-08-6
M. Wt: 266.017
InChI Key: NOITXNQHHNIFSG-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C8H3BrF3NO and its molecular weight is 266.017. The purity is usually 95%.
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Scientific Research Applications

Dermatological Applications

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile derivatives have been explored for dermatological applications, specifically as nonsteroidal androgen receptor antagonists for sebum control and treatment of androgenetic alopecia. These compounds are noted for their potency, selectivity, and in vivo activity, with a particular emphasis on minimizing systemic side effects and avoiding phototoxicity, a common concern with some dermatological treatments (Li et al., 2008).

Energy Storage

In the field of energy storage, derivatives of this compound have been used as novel electrolyte additives for high voltage lithium ion batteries. Specifically, these compounds have shown to significantly improve the cyclic stability of lithium nickel manganese oxide cathodes, leading to enhanced battery performance and longevity (Huang et al., 2014).

Environmental Science

The environmental fate and microbial degradation of benzonitrile herbicides, which share structural similarities with this compound, have been a subject of study. Research has focused on understanding the degradation pathways, the accumulation of persistent metabolites, and the diversity of degrader organisms involved. This research is critical for assessing the environmental impact of these chemicals and for developing strategies to mitigate their persistence in soil and water systems (Holtze et al., 2008).

Synthetic Chemistry

The compound and its derivatives have been utilized in synthetic chemistry for various purposes, including the synthesis of novel compounds with potential therapeutic applications. For instance, the synthesis of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid showcases the utility of trifluoromethylated trans-disubstituted alkene intermediates derived from bromoalkene compounds similar in structure to this compound (Jiang et al., 2003).

Photolabile Protecting Groups

Additionally, derivatives of this compound have been investigated as photolabile protecting groups for aldehydes and ketones. This application is particularly relevant in the context of photochemistry, where the ability to selectively remove protecting groups using light can facilitate complex synthetic pathways and allow for greater control over chemical reactions (Lu et al., 2003).

Future Directions

The future directions of “4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile” could involve its use as an intermediate in the synthesis of other chemical compounds. Its trifluoromethyl group makes it a potentially useful building block in the synthesis of fluorinated compounds, which are of interest in various fields including pharmaceuticals and materials science .

Properties

IUPAC Name

4-bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-4-1-6(8(10,11)12)5(3-13)7(14)2-4/h1-2,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOITXNQHHNIFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C#N)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091471-08-6
Record name 4-bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile
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